D-arabinonic acid

描述

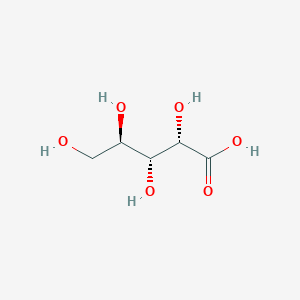

D-arabinonic acid is an organic compound that belongs to the class of sugar acids and derivatives. It is a white crystalline solid that is soluble in water. This compound is an intermediate in the metabolism of arabinose in various biological systems . The chemical formula of this compound is C5H10O6, and it has a molecular weight of 166.13 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: D-arabinonic acid can be synthesized through the oxidation of D-arabinose. One common method involves the use of gold nanoparticles supported on alumina as a catalyst. The reaction is carried out in a semi-batch reactor with varying pH, temperature, and partial pressure of oxygen . Another method involves the cyanohydrin synthesis starting from D-erythrose, followed by hydrolysis and separation of the resulting acids .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of arabinose using environmentally friendly oxidants such as air or molecular oxygen. The use of noble metal catalysts like gold allows for high selectivity towards the desired aldonic acids under mild conditions .

化学反应分析

Oxidation and Lactonization

D-arabinonic acid undergoes lactonization to form γ-lactones under acidic or thermal conditions. This reaction is reversible, with the lactone hydrolyzing back to the acid in aqueous environments .

Key Data:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lactonization | Acidic (pH < 3), 80°C | D-arabinonic γ-lactone | ~85% | |

| Hydrolysis | Neutral pH, 25°C | This compound | Quantitative |

Gold nanoparticle-catalyzed oxidation of arabinose produces this compound via intermediate lactone formation, with optimal yields at pH 9–10 and oxygen partial pressures of 1–2 bar .

Reduction to Sugar Alcohols

Catalytic hydrogenation of this compound yields D-arabitol, a sugar alcohol used in food and pharmaceutical industries.

Reaction Pathway:

Performance Metrics:

-

Catalyst : Nickel or platinum on alumina

-

Temperature : 150–200°C

-

Pressure : 50–100 bar H₂

Decarboxylation

Thermal or oxidative decarboxylation shortens the carbon chain, producing tetroses (e.g., erythrose) or trioses (e.g., glyceraldehyde).

Experimental Observations:

-

Oxidative Decarboxylation : Using H₂O₂ or performic acid at 60–80°C yields erythronic acid and formic acid .

-

Photocatalytic Degradation : TiO₂ under UV light degrades this compound to erythrose and glyceraldehyde via C–C bond cleavage .

Product Distribution:

| Substrate | Conditions | Major Products | Minor Products |

|---|---|---|---|

| This compound | TiO₂/UV, 144 h | Glyceraldehyde (0.22 mM) | Erythrose (0.12 mM) |

Esterification and Derivatization

This compound forms esters and phosphorylated derivatives, critical for biochemical applications.

Examples:

-

Phosphorylation : Reaction with POCl₃ yields D-arabinitol 1-phosphate, a substrate for dehydrogenase enzymes .

-

Esterification : Methanol/H₂SO₄ produces methyl D-arabinonate, used in chromatographic analysis.

Biological and Metabolic Reactions

In metabolic pathways, this compound serves as an intermediate in arabinose catabolism:

-

Enzymatic Dehydration : Arabinonate dehydratase converts it to 2-keto-3-deoxy-arabinonate .

-

Microbial Assimilation : Bifidobacterium species metabolize this compound, enhancing probiotic growth while inhibiting pathogens like E. coli .

Metabolomics Insight:

This compound was identified as a biomarker in nonalcoholic fatty liver disease (NAFLD) studies, linking its metabolic flux to pentose phosphate and fatty acid biosynthesis pathways .

Comparative Reactivity in Synthetic Routes

| Synthesis Method | Starting Material | Catalyst/Reagent | Key Product |

|---|---|---|---|

| Oxidation of D-arabinose | D-arabinose | Au/Al₂O₃, O₂ | This compound (90%) |

| Lactone Hydrolysis | D-arabino-1,4-lactone | H₂O, NaOH | This compound (Quantitative) |

Stability and Degradation

科学研究应用

Pharmaceutical Applications

D-arabinonic acid is recognized for its potential in the pharmaceutical industry, particularly as a precursor in the synthesis of biologically active compounds.

- Ascorbic Acid Synthesis : this compound serves as a substrate for arabino-1,4-lactone oxidase, an enzyme that catalyzes its conversion into ascorbic acid (vitamin C) . This pathway is crucial because ascorbic acid is an essential antioxidant with numerous health benefits.

- Prebiotic Properties : Recent studies indicate that this compound can be metabolized by beneficial gut bacteria such as Bifidobacterium, enhancing lactic acid production. This suggests its potential use as a prebiotic agent to promote gut health .

Food Science

In food science, this compound has been explored for its functional properties:

- Flavoring Agent : Its unique chemical properties allow it to be utilized in flavor enhancement and preservation in various food products.

- Sequestering Agent : this compound acts as a chelating agent, binding metal ions and thus preventing undesirable reactions that can affect food quality .

Material Science

This compound's chemical structure allows it to be used in the development of biodegradable materials:

- Polymer Production : It can serve as a monomer in the synthesis of biodegradable polymers like polyesters and polyamides, offering an eco-friendly alternative to traditional petroleum-based plastics .

- Corrosion Inhibitors : The compound's ability to form complexes with metal ions makes it suitable for use as a corrosion inhibitor in various industrial applications .

Chemical Synthesis

This compound is also significant in organic chemistry:

- Synthesis of Other Compounds : It can be utilized as an intermediate in the synthesis of various organic compounds, including sugar alcohols like arabitol through catalytic hydrogenation processes .

- Electrolytic Production : Methods have been developed for the electrolytic production of this compound from D-glucose and D-fructose through oxidation processes . This highlights its potential for large-scale production in industrial settings.

Case Studies

Several studies illustrate the practical applications of this compound:

作用机制

The mechanism of action of D-arabinonic acid involves its role as an intermediate in the arabinose metabolic pathway. It acts as a substrate for various enzymes that catalyze its conversion to other metabolites. The molecular targets and pathways involved include enzymes such as arabinose dehydrogenase and arabinose isomerase .

相似化合物的比较

L-arabinonic acid: The enantiomer of D-arabinonic acid.

D-gluconic acid: Another sugar acid with similar properties.

D-xylonic acid: A sugar acid derived from xylose.

Uniqueness: Unlike other sugar acids, it is specifically involved in the arabinose metabolic pathway, making it a valuable compound for research and industrial applications .

生物活性

D-arabinonic acid, a sugar acid derived from D-arabinose, has garnered attention due to its diverse biological activities and potential health benefits. This article explores the biological activity of this compound, focusing on its antiviral properties, antioxidant effects, and metabolic roles in various physiological contexts.

Chemical Structure and Properties

This compound (C₅H₁₀O₆) is classified as a sugar acid, characterized by the presence of a carboxylic acid functional group attached to a saccharide unit. It exists in both free form and as a sodium salt, with applications in food science and potential therapeutic uses. The compound can be synthesized through various methods, including the oxidation of D-glucose or D-fructose .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. In vitro experiments demonstrated that it exhibits significant antiviral activity against influenza virus strains. For instance, a study reported that this compound effectively inhibited viral replication when tested at various concentrations (1.56 to 200 µg/mL) in MDCK cells infected with H1N1 .

Table 1: Antiviral Efficacy of this compound Against Influenza Virus

| Concentration (µg/mL) | Viral Load Reduction (%) |

|---|---|

| 1.56 | 15 |

| 6.25 | 35 |

| 25 | 60 |

| 100 | 85 |

| 200 | 95 |

Antioxidant Properties

This compound also exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant capacity was quantified using various assays, including the ABTS radical scavenging assay, where this compound demonstrated an IC₅₀ value comparable to other known antioxidants .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC₅₀ Value (µg/mL) |

|---|---|

| ABTS Radical Scavenging | 59.11 |

| DPPH Radical Scavenging | 12.05 |

Metabolic Role and Biomarker Potential

This compound has been identified as a primary metabolite in various organisms and is involved in several metabolic pathways, including the pentose phosphate pathway. Its presence in biological samples can serve as a biomarker for dietary intake, particularly from sources such as poultry and pork .

A metabolomics study indicated that this compound levels correlate with liver function and metabolic health, suggesting its potential role in monitoring conditions like nonalcoholic fatty liver disease (NAFLD) in animal models .

Case Studies

- Case Study on Liver Function Improvement : A study involving high-fat diet-induced NAFLD in rats showed that supplementation with compounds including this compound improved liver enzyme profiles and reduced oxidative stress markers . The research highlighted the compound's role in modulating metabolic pathways that are crucial for liver health.

- Dietary Impact Analysis : Another investigation into dietary habits revealed that increased consumption of foods rich in this compound was associated with improved metabolic profiles among different ethnic groups, emphasizing its significance as a dietary biomarker .

属性

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074991 | |

| Record name | D-Arabinonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arabinonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13752-83-5, 488-30-2, 32609-14-6 | |

| Record name | Arabinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinonic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINONIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB7RT6FS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F3DFQ2NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arabinonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。